![molecular formula C14H13N3O3 B2441743 N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide CAS No. 2415511-79-2](/img/structure/B2441743.png)
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide (referred to as NFMF) is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields. NFMF is a furan-based compound that has been synthesized using specific methods, and its mechanism of action and biochemical effects have been studied in detail.
作用機序
The mechanism of action of NFMF is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. NFMF has been shown to inhibit the activity of certain kinases and phosphatases, which are involved in various cellular processes, including cell proliferation and inflammation. NFMF has also been shown to modulate the activity of specific receptors, such as the cannabinoid receptor 2, which is involved in the regulation of immune function.
生化学的および生理学的効果
NFMF has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and immunomodulatory effects. NFMF has been shown to inhibit the production of specific pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, which are involved in the pathogenesis of various inflammatory diseases. NFMF has also been shown to induce apoptosis and inhibit cell proliferation in cancer cells. In addition, NFMF has been shown to modulate immune function by regulating the production of specific immune cells and cytokines.
実験室実験の利点と制限
NFMF has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. NFMF can be synthesized using specific methods and can be purified using various methods, including column chromatography and recrystallization. However, NFMF also has some limitations, including its low solubility in water and its potential toxicity at high concentrations. These limitations can be overcome by using specific solvents and optimizing the concentration of NFMF in experiments.
将来の方向性
There are several future directions for the study of NFMF, including the optimization of its synthesis and purification methods, the identification of its specific targets and signaling pathways, and the development of novel applications for NFMF in various fields. NFMF can be modified to improve its solubility and reduce its toxicity, which can enhance its potential applications in drug discovery and material science. In addition, the study of NFMF can provide insights into the mechanisms of specific cellular processes and diseases, which can lead to the development of novel therapeutic interventions.
合成法
NFMF has been synthesized using a multistep process involving the reaction of 2-methylpyrazole, furfural, and furan-3-carboxylic acid. The reaction involves the use of specific reagents and conditions to facilitate the formation of the desired compound. The purity and yield of the synthesized NFMF can be optimized by varying the reaction conditions and purification methods.
科学的研究の応用
NFMF has been studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, NFMF has shown promising results as a potential drug candidate for the treatment of cancer and inflammatory diseases. In material science, NFMF has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, NFMF has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.
特性
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-17-12(4-6-16-17)13-3-2-11(20-13)8-15-14(18)10-5-7-19-9-10/h2-7,9H,8H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPAHSHQRNNVQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(O2)CNC(=O)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}furan-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-chloro-4-methylphenyl)-2-(3-(3,4-dimethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2441663.png)
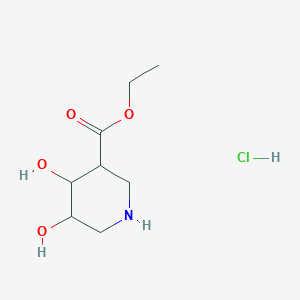
![4-acetyl-N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2441667.png)
![2-(4-ethoxyphenyl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2441669.png)
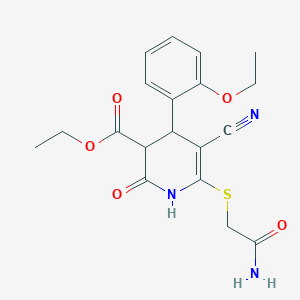
![2-(3-((4-Chlorophenyl)thio)propanamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2441671.png)
![2-(2-chloro-6-fluorobenzyl)-N-cyclopentyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2441672.png)
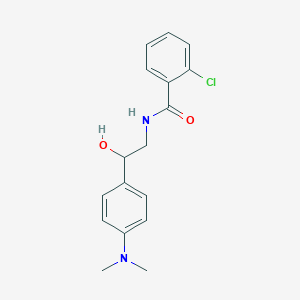
![N-(3-chloro-4-methoxyphenyl)-2-(6-(4-chlorophenyl)-7-methyl-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamide](/img/structure/B2441674.png)
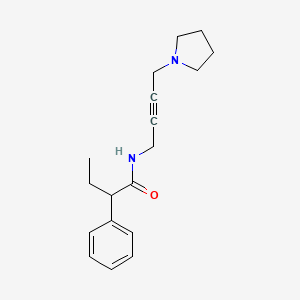
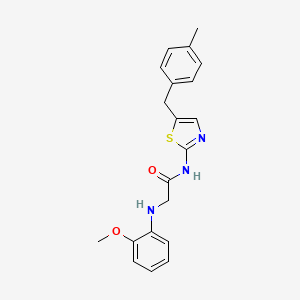
![3-[(4-bromophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2441679.png)
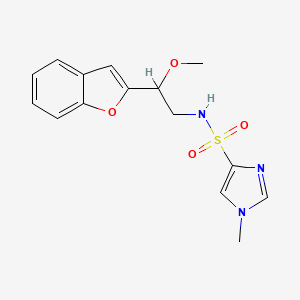
![6-chloro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2441682.png)